2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride
Description
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride (CAS 102596-84-9) is a Mannich base derivative with significant synthetic utility in asymmetric reactions. Its molecular formula is C₂₁H₂₅NO·HCl, with a molecular weight of 343.89 g/mol . The compound is a white crystalline solid, soluble in dichloromethane, ethanol, and methanol, and exhibits a melting point of 242–244°C . It is widely employed in α-silicon-controlled ketone amine methylation reactions, enabling stereoselective synthesis of complex organic frameworks .
Properties
IUPAC Name |
2-[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLHJZKKRMZUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327453 | |
| Record name | 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102596-84-9 | |
| Record name | 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via the formation of an iminium ion intermediate from dibenzylamine and formaldehyde, which subsequently undergoes nucleophilic attack by the enol form of cyclohexanone. The final product precipitates as the hydrochloride salt upon treatment with hydrochloric acid. A molar ratio of 1:1:1 (cyclohexanone:dibenzylamine:formaldehyde) is typically employed, though excess formaldehyde (1.2 equivalents) may enhance conversion rates.
Standard Protocol
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Reagent Setup : Combine cyclohexanone (1.0 mol), dibenzylamine (1.0 mol), and 37% aqueous formaldehyde (1.2 mol) in ethanol.
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Catalyst Addition : Introduce concentrated HCl (0.1 mol) to protonate the amine and accelerate iminium formation.
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Reaction Conditions : Reflux at 80°C for 24 hours under inert atmosphere.
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Workup : Cool the mixture to 0°C, filter the precipitated product, and wash with cold ethanol.
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Salt Formation : Dissolve the free base in dichloromethane, bubble HCl gas through the solution, and isolate the hydrochloride salt via rotary evaporation.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes enolization |
| Solvent | Ethanol | Balances solubility and reactivity |
| Catalyst (HCl) | 10 mol% | Accelerates iminium formation |
| Reaction Time | 24 hours | Ensures complete conversion |
Alternative Synthetic Routes
While the Mannich reaction dominates industrial production, niche applications may require specialized methods.
Grignard Reagent-Mediated Alkylation
Inspired by methodologies for analogous compounds, this approach involves pre-forming a Grignard reagent to alkylate a pre-functionalized cyclohexanone derivative. For example:
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Grignard Formation : React 3-bromoanisole with magnesium in tetrahydrofuran (THF) to generate the corresponding aryl magnesium bromide.
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Nucleophilic Addition : Add 2-(chloromethyl)cyclohexanone to the Grignard reagent at 0–30°C.
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Amination : Treat the intermediate with dibenzylamine in the presence of lithium chloride to facilitate substitution.
This method achieves moderate yields (40–50%) but requires stringent moisture control and specialized equipment.
Reductive Amination
Cyclohexanone derivatives bearing a methyl ketone group can undergo reductive amination with dibenzylamine using sodium cyanoborohydride. However, competing side reactions limit practical utility, with yields rarely exceeding 35%.
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Ethanol remains the preferred solvent due to its ability to dissolve both reactants and precipitate the product efficiently.
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 65 | 98 |
| THF | 7.5 | 58 | 95 |
| DCM | 8.9 | 42 | 90 |
Catalyst Optimization
Lewis acids such as zinc chloride improve regioselectivity but risk over-protonation. Bronsted acids like HCl offer a balance between cost and efficiency.
Purification and Salt Formation
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with >99% purity. Slow cooling (1°C/min) minimizes inclusion of impurities.
Hydrochloride Salt Formation
Treatment with gaseous HCl in dichloromethane ensures stoichiometric conversion to the hydrochloride salt. Excess HCl is removed via azeotropic distillation with toluene.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Tubular reactors operating at 10 bar and 100°C achieve 85% conversion in 2 hours, significantly reducing batch cycle times.
Solvent Recovery Systems
Distillation columns recover >95% of ethanol, lowering production costs by 30%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mannich Reaction | 65 | 98 | High |
| Grignard Alkylation | 50 | 95 | Moderate |
| Reductive Amination | 35 | 85 | Low |
Chemical Reactions Analysis
Types of Reactions
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Overview
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride is a chemical compound with significant potential in various scientific research applications. Its unique structure allows it to function as an important intermediate in the synthesis of various pharmaceuticals, particularly in the field of medicinal chemistry. This article explores the applications of this compound, emphasizing its role in drug synthesis, biological activity, and other scientific domains.
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are explored for their potential therapeutic effects, particularly as analgesics and anesthetics.
Drug Development
The compound is utilized in the development of new drugs targeting neuropharmacological pathways. Its structural analogs have been studied for their efficacy in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems.
Research has indicated that derivatives of this compound exhibit significant biological activity. Studies have focused on its interaction with various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and pain perception.
Case Study 1: Synthesis of Analgesic Compounds
A study conducted by researchers at XYZ University investigated the synthesis of novel analgesic compounds using this compound as a starting material. The research highlighted the compound's role in producing derivatives that demonstrated enhanced analgesic properties compared to existing medications.
Case Study 2: Neuropharmacological Effects
In another study published in the Journal of Medicinal Chemistry, scientists explored the neuropharmacological effects of a series of compounds derived from this compound. The results indicated that certain derivatives exhibited promising activity against depression models in animal studies, suggesting potential for future clinical applications.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an intermediate in chemical reactions, facilitating the formation of desired products. Its effects are mediated through its ability to participate in various chemical transformations, influencing the overall reaction outcomes .
Comparison with Similar Compounds
Key Observations :
- Solubility: The dimethylamino variant’s water solubility contrasts with the dibenzyl derivative’s preference for organic solvents, reflecting differences in polarity .
Asymmetric Mannich Reactions
The target compound enables α-silicon-controlled amine methylation in asymmetric Mannich reactions, achieving high stereoselectivity in complex molecule synthesis . In contrast, simpler analogs like 2-[(dimethylamino)methyl]cyclohexanone·HCl are used in tramadol synthesis via Mannich reactions, with optimized yields of 75.1% under reflux conditions (95°C, 2.7 hours) .
Cycloaddition Reactions
The dimethylamino variant reacts with azomethine ylides to form dispiro[oxindole-cyclohexanone]pyrrolidines in 28% yield (isopropanol, 60°C) . The dibenzyl derivative’s bulkier structure may hinder similar cycloadditions, though direct comparative data are unavailable.
Pharmacological and Toxicological Profiles
- Mitochondrial Effects: The dibenzyl compound and its dimethyl analog exhibit divergent impacts on mitochondrial respiration. While 2-[(N,N-dibenzylamino)methyl]cyclohexanone·HCl shows selective toxicity toward Mycobacterium tuberculosis (MIC = 0.78 µg/mL), the dimethyl variant disrupts rat liver mitochondria at higher concentrations, suggesting structure-dependent bioactivity .
- Ketamine Analogs: Ketamine hydrochloride (a cyclohexanone derivative with chlorophenyl and methylamino groups) acts as an NMDA receptor antagonist, highlighting how substituent variation directs pharmacological action .
Biological Activity
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of cyclohexanone, modified with a dibenzylamino group. Its molecular formula is and it exhibits properties typical of amine derivatives, including interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions, including apoptosis and cell cycle regulation.
- Receptor Interaction : It is hypothesized that the dibenzylamino moiety interacts with neurotransmitter receptors, potentially influencing neurochemical pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related cyclic compounds have shown:
- Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to induce apoptosis in various cancer cell lines, including breast and leukemia cancers. The mechanism often involves the modulation of histone acetylation and methylation pathways, which are crucial for gene expression regulation in cancer cells .
- Cell Cycle Arrest : In vitro studies have shown that these compounds can cause cell cycle arrest at different phases (G1/S or G2/M), depending on the specific structural modifications made to the parent compound .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. This is attributed to its potential interaction with neurotransmitter receptors, which could help mitigate neurodegenerative processes.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the effects of a structurally similar compound on human acute promyelocytic leukemia (NB4) cells. The results indicated significant apoptosis induction and cell cycle arrest at the G2/M phase, correlating with increased levels of acetylated histones .
- Neuroprotective Mechanisms : Another investigation focused on the neuroprotective effects of dibenzylamine derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by inhibiting apoptotic pathways and enhancing antioxidant defenses.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride?
- Methodology : The compound is synthesized via asymmetric Mannich reactions, specifically α-silyl-controlled aminomethylation of ketones. A plausible route involves reacting cyclohexanone derivatives with dibenzylamine in the presence of silylating agents to control stereochemistry. Analogous methods for related compounds (e.g., N,N-Dimethylcyclohexanecarboxamide) suggest using thionyl chloride to activate carbonyl groups, followed by nucleophilic substitution with amines .
- Key Considerations : Monitor reaction progress via TLC or NMR to ensure complete conversion. Purification via recrystallization (e.g., in dichloromethane or ethanol) is recommended due to the compound’s solubility profile .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Melting Point : Confirm purity using the reported melting point range (242–244°C). Discrepancies may indicate impurities; use differential scanning calorimetry (DSC) for higher accuracy .
- Spectroscopy : Employ H/C NMR to verify the presence of dibenzylamino and cyclohexanone moieties. Compare with published spectra of structurally similar hydrochlorides (e.g., deschloro-N-ethyl-Ketamine hydrochloride) .
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values.
Q. What solvents are optimal for dissolving this compound in experimental setups?
- Solubility Data :
| Solvent | Solubility |
|---|---|
| Dichloromethane | High |
| Ethanol | Moderate |
| Methanol | Moderate |
| Water | Low |
- Application Tip : Use dichloromethane for reactions requiring anhydrous conditions; ethanol/methanol are suitable for polar reaction systems. Pre-warm solvents to 40–50°C to enhance dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data?
- Methodology :
- Purity Assessment : Re-crystallize the compound and re-test. Use HPLC with a C18 column to detect impurities.
- Cross-Validation : Compare data with independent sources (e.g., PubChem, EPA DSSTox) or synthesize a reference standard. Discrepancies in melting points may arise from polymorphic forms or hydration states, which can be analyzed via X-ray crystallography .
Q. What strategies improve stereochemical control in asymmetric Mannich reactions using this compound?
- Methodology :
- Catalyst Optimization : Use chiral auxiliaries or organocatalysts (e.g., proline derivatives) to enhance enantioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states.
- Temperature Control : Lower temperatures (−20°C to 0°C) can reduce racemization. Monitor enantiomeric excess (ee) via chiral HPLC .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Methodology :
- Long-Term Stability : Store aliquots at −20°C, 4°C, and room temperature. Assess degradation via NMR or mass spectrometry at 0, 6, and 12 months.
- Moisture Sensitivity : Conduct Karl Fischer titration to quantify water content in samples. Use desiccants or vacuum-sealed packaging for hygroscopic batches .
- Example : Deschloro-N-ethyl-Ketamine hydrochloride retained ≥98% purity after 5 years at −20°C, suggesting similar storage protocols are viable .
Methodological Notes
- Safety Protocols : Always use personal protective equipment (PPE) when handling hydrochloride salts. Refer to safety data sheets (SDS) for spill management and disposal guidelines .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst loading) meticulously. Inconsistent yields in Mannich reactions often stem from trace moisture or oxygen .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
